Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate
Description
Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate (CAS: 1423028-98-1) is a thiazole derivative with the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol. The compound features a cyclopropyl substituent at the 4-position of the thiazole ring and a methyl ester group at the 5-position. Its structural uniqueness lies in the combination of the strained cyclopropane ring and the thiazole core, which may confer distinct electronic and steric properties.
Thiazoles are heterocyclic aromatic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropyl group in this compound could enhance metabolic stability and rigidity, making it a candidate for drug discovery . However, the lack of available pharmacological or synthetic data in the provided evidence limits a full assessment of its utility.
Properties
IUPAC Name |
methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)7-6(5-2-3-5)9-4-12-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBJAZLXZDHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with carbon disulfide and methyl iodide, followed by cyclization with α-haloketones. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The thiazole ring undergoes nucleophilic aromatic substitution, facilitated by electron-withdrawing groups like cyclopropyl. For example, the compound reacts with amines or thiols under basic conditions to form substituted derivatives. Structure-activity relationship (SAR) studies highlight that substituents such as chlorine or bromine at specific positions enhance reactivity and biological activity .
Hydrolysis
The ester group is hydrolyzed under alkaline conditions to yield carboxylic acids. For instance, treatment with NaOH in methanol/water followed by HCl acidification converts the methyl ester to the carboxylic acid derivative .
Oxidation and Reduction
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Oxidation : The thiazole ring can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, though specific products depend on reaction conditions.
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Reduction : Reduction with lithium aluminum hydride or sodium borohydride modifies functional groups (e.g., carbonyls to alcohols).
Reaction Mechanisms
The thiazole ring’s electron-deficient nature, due to sulfur and nitrogen atoms, drives nucleophilic substitution. Cyclopropyl substituents may stabilize intermediates through hyperconjugation or inductive effects, influencing reaction rates. In hydrolysis, the ester oxygen’s lone pairs facilitate nucleophilic attack by hydroxide ions, leading to carboxylate formation .
Medicinal Chemistry
The compound serves as a scaffold in developing pharmaceuticals, particularly for antimicrobial or anticancer agents. Substitution patterns (e.g., cyclopropyl, chlorine) are critical for targeting specific enzymes or receptors .
SAR Studies
Structure-activity relationship (SAR) data reveal that substituents like chlorine at position 2 or 5 of the thiazole ring enhance TGR5 receptor agonism, a therapeutic target for metabolic diseases .
Stability and Reactivity
Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate is stable under standard laboratory conditions but reacts under extreme temperatures or acidic/basic environments. Its reactivity profile makes it suitable for further functionalization in organic synthesis.
Scientific Research Applications
Chemistry
Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate serves as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.
- Synthetic Reactions : The compound can participate in substitution reactions where the carboxylate group can be replaced with other functional groups.
- Reactivity : Its thiazole structure allows it to engage in electrophilic aromatic substitution, facilitating the creation of diverse derivatives.
Biology
Research has indicated that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer domains.
- Antimicrobial Activity : Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. For example, derivatives of this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
- Anticancer Properties : The compound is being studied for its potential to induce apoptosis in cancer cells. Preliminary findings suggest that it may interact with specific molecular targets involved in cell signaling pathways related to cancer progression.
Medicine
This compound is under investigation as a pharmaceutical intermediate .
- Drug Development : Its structural characteristics make it a candidate for developing new therapeutic agents aimed at treating infections or cancers. Research continues to explore its efficacy and safety profiles in preclinical studies.
Case Studies
Several studies have highlighted the applications of this compound:
- Antimicrobial Screening : A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro assays demonstrated that this compound could inhibit cell proliferation in several cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways .
- Synthesis of Derivatives : Researchers synthesized a series of derivatives based on this compound and assessed their biological activities. Some derivatives exhibited enhanced potency against specific cancer types compared to the parent compound .
Mechanism of Action
The mechanism of action of Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate, differing primarily in substituents or functional groups:
Structural and Functional Differences
Substituent Effects
- Cyclopropyl vs. However, amino groups enhance solubility and enable hydrogen bonding, which is critical for biological activity .
- Ester Groups : The methyl ester in the target compound is more reactive toward hydrolysis than the ethyl ester in the analog from . Ethyl esters generally exhibit slower hydrolysis rates, which could influence prodrug design or environmental persistence .
Physicochemical Properties
- Solubility: The hydrochloride salt of Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate () likely has higher aqueous solubility compared to the neutral methyl ester in the target compound.
- Stability : The discontinued status of the target compound () suggests possible instability during synthesis or storage, whereas the hydrochloride analog () may offer improved stability due to salt formation.
Biological Activity
Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring structure is known to engage with enzymes and receptors, influencing multiple biological pathways. Specific interactions may include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It can interact with cellular receptors that regulate growth and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines using assays such as the MTT assay to measure cell viability.
Case Studies
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In Vitro Studies :
- A study reported the compound's effectiveness against several cancer types, including breast carcinoma (T47D) and colon carcinoma (HT-29), showing IC50 values in the low micromolar range. For instance, an IC50 value of approximately 1.16 μg/mL was observed against specific tumor cell lines .
- Another study highlighted its selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
- Mechanistic Insights :
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various bacterial strains, although detailed studies are still required to establish its efficacy and mechanism in this context.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. Key points include:
- Cyclopropyl Group : This unique substitution enhances the compound's interaction with biological targets compared to similar thiazole derivatives.
- Thiazole Ring : The presence of the thiazole moiety is essential for maintaining cytotoxic activity against cancer cells. Variations in substituents on this ring can significantly alter potency and selectivity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar thiazole derivatives is beneficial:
| Compound Name | Structure | Biological Activity | IC50 (μg/mL) |
|---|---|---|---|
| This compound | Structure | Anticancer | ~1.16 |
| Methyl 2-chloro-1,3-thiazole-4-carboxylate | Structure | Antimicrobial | TBD |
| Ethyl 2-substituted-4-methylthiazole-5-carboxylate | Structure | Anticancer | TBD |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate?
- Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, methyl 4-amino-1,3-thiazole-5-carboxylate (a precursor) can undergo cyclopropane substitution via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. Key steps include:
Formation of the thiazole core : Reacting thiourea with ethyl α-chlorocyanoacetate under basic conditions.
Cyclopropane introduction : Using cyclopropane-containing reagents (e.g., cyclopropylboronic acids) in Suzuki-Miyaura cross-coupling or direct alkylation .
Characterization via NMR, IR, and mass spectrometry is critical to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer :
- NMR : H and C NMR identify cyclopropyl protons (δ ~0.5–2.0 ppm) and thiazole ring carbons (δ ~140–160 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR : Absorbance bands near 1700 cm confirm the ester carbonyl group.
Discrepancies between predicted and observed spectra should prompt re-evaluation of synthetic conditions or computational validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example:
- Sample Preparation : Crystallize the compound from ethanol or DCM/hexane mixtures.
- Data Collection : Use a Rigaku Saturn724+ CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 113 K to minimize thermal motion .
- Refinement : SHELXL software refines structures, with R-factors <0.06 indicating high accuracy. In a related thiazole derivative, cyclopropane-thiazole dihedral angles were resolved as 72.14° and 45.56° in asymmetric units .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Answer :
Validate Computational Models : Re-optimize density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) using crystallographic data as a benchmark.
Re-examine Experimental Conditions : Ensure NMR samples are free of solvents or impurities causing signal splitting.
Cross-reference Multiple Techniques : Compare IR carbonyl stretches with X-ray-derived bond lengths (e.g., C=O ~1.21 Å) .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound in drug discovery?
- Answer :
- Core Modifications : Substitute the cyclopropyl group with other alkyl/aryl moieties to assess steric/electronic effects.
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid to evaluate bioavailability.
- Biological Assays : Test derivatives against target enzymes (e.g., PI3K-β) using IC measurements. In a related study, thiazolopyrimidinones showed nanomolar inhibition by optimizing substituent positions .
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
- Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites.
- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (e.g., thiazole C-2 position) prone to nucleophilic attack.
- DFT Transition State Modeling : Predict activation energies for cyclopropane ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
